Cas no 1432680-68-6 (1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%))

1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%) 化学的及び物理的性質
名前と識別子
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- 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%)
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- インチ: 1S/C14H15NO2/c1-11(10-12-6-3-2-4-7-12)15-9-5-8-13(15)14(16)17/h2-9,11H,10H2,1H3,(H,16,17)
- InChIKey: KKMIUDPARJGYMX-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)CC2=CC=CC=C2)C=CC=C1C(O)=O
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B522558-100mg |
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%) |
1432680-68-6 | 100mg |
$ 385.00 | 2023-09-08 | ||
Chemenu | CM471376-1g |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-125823-0.1g |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95% | 0.1g |
$272.0 | 2023-11-13 | |
Enamine | EN300-125823-1g |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95% | 1g |
$785.0 | 2023-11-13 | |
Enamine | EN300-125823-5g |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95% | 5g |
$2277.0 | 2023-11-13 | |
Enamine | EN300-125823-250mg |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95.0% | 250mg |
$389.0 | 2023-10-02 | |
Aaron | AR01A583-500mg |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95% | 500mg |
$868.00 | 2025-02-09 | |
1PlusChem | 1P01A4ZR-10g |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95% | 10g |
$4235.00 | 2024-06-20 | |
1PlusChem | 1P01A4ZR-5g |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95% | 5g |
$2877.00 | 2024-06-20 | |
Enamine | EN300-125823-1000mg |
1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid |
1432680-68-6 | 95.0% | 1000mg |
$785.0 | 2023-10-02 |
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%) 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (~90%)に関する追加情報
Introduction to 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (CAS No. 1432680-68-6)
1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid (CAS No. 1432680-68-6) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, also known as Phenylpropanoylpyrrole Carboxylic Acid, is a derivative of pyrrole, a five-membered heterocyclic aromatic compound. The presence of the phenylpropanoyl substituent imparts distinct chemical and biological characteristics, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid consists of a pyrrole ring with a carboxylic acid group at the 2-position and a phenylpropanoyl group attached to the 1-position. This arrangement provides the molecule with both aromatic and functional group properties, which are crucial for its interactions with biological targets. The compound's purity is typically around 90%, which is suitable for preliminary research and screening purposes.
In recent years, significant advancements have been made in understanding the biological activities of pyrrole derivatives, including 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid. Studies have shown that this compound exhibits promising pharmacological properties, such as anti-inflammatory, antioxidant, and neuroprotective effects. These findings have sparked interest in exploring its potential therapeutic applications in various diseases and disorders.
One of the key areas of research involving 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid is its anti-inflammatory activity. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Chronic inflammation is associated with numerous diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders. Research has demonstrated that 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby mitigating inflammatory responses.
Beyond its anti-inflammatory properties, 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid has also been investigated for its antioxidant capabilities. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a critical role in the pathogenesis of many diseases. Studies have shown that this compound can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
In the realm of neuroprotection, 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid has shown potential in mitigating neurodegenerative processes. Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by the progressive loss of neuronal function and structure. Research has indicated that this compound can protect neurons from oxidative stress and inhibit apoptosis, suggesting its potential as a neuroprotective agent.
The mechanism of action of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid is not yet fully understood but is believed to involve multiple pathways. One possible mechanism is its ability to modulate signaling pathways involved in inflammation and oxidative stress. For instance, it may inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammatory responses. Additionally, it may upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby enhancing cellular defense against oxidative damage.
In addition to its direct biological effects, 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid has also been studied for its potential as a lead compound for drug development. Its unique chemical structure provides a scaffold for further modification and optimization to enhance its pharmacological properties. For example, researchers have explored various derivatives by introducing different functional groups or altering the substituents on the pyrrole ring to improve solubility, bioavailability, and target specificity.
The synthesis of 1-(1-Phenylpropan-2-yl)-1H-pyrrole-2-carboxylic Acid involves several steps that are well-documented in the literature. One common approach involves the condensation of 3-bromobutanal with anilines followed by cyclization to form the pyrrole ring. Subsequent oxidation steps are then used to introduce the carboxylic acid group at the 2-position. The purity of the final product can be optimized through purification techniques such as recrystallization or chromatography.
In conclusion, 1-(1-Phenylpropan-2-y l)-1H-pyrrole - 2 - car box y l ic Aci d strong > (CAS No . 143 2680 - 68 - 6 ) i s a n i nte resting c ompound w ith mu ltiple p otential ap plications i n m edicinal c hemistry an d ph armaceutical r esearch . I ts u nique c hemical s tructure an d bi ological p roper ties m ak e i t a v aluable t ool f or e xploring n ew t herapeutic s trategies i n v ar ious d iseases an d d isorders . F ur ther r esearch i s nee ded t o f ully u nd erstand i ts m echanism o f ac tion an d o ptimize i ts p harmacological p roper ties f or c linical u se . p >
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